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molecular formula C8H9NO3 B572637 D-(-)-4-Hydroxyphenyl-d4-glycine CAS No. 1217854-79-9

D-(-)-4-Hydroxyphenyl-d4-glycine

Cat. No. B572637
M. Wt: 171.188
InChI Key: LJCWONGJFPCTTL-WANRPFKGSA-N
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Patent
US04175206

Procedure details

36.9 g of sodium glyoxylate, 61.3 g of ammonium formate, 60 g of phenol and 130 g of water are treated in the same manner as described in Example 1. 18.5 g of DL-p-hydroxyphenylglycine are thereby obtained as crystals. Yield: 34.2% M.p. 225°-228° C. (decomp.).
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
61.3 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
130 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:5])(=[O:4])[CH:2]=O.[Na+].C([O-])=O.[NH4+:10].[C:11]1([OH:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>O>[CH:13]1[C:14]([CH:2]([NH2:10])[C:1]([OH:5])=[O:4])=[CH:15][CH:16]=[C:11]([OH:17])[CH:12]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
36.9 g
Type
reactant
Smiles
C(C=O)(=O)[O-].[Na+]
Name
Quantity
61.3 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
60 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
130 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1C(C(=O)O)N)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 34.2%
YIELD: CALCULATEDPERCENTYIELD 28.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04175206

Procedure details

36.9 g of sodium glyoxylate, 61.3 g of ammonium formate, 60 g of phenol and 130 g of water are treated in the same manner as described in Example 1. 18.5 g of DL-p-hydroxyphenylglycine are thereby obtained as crystals. Yield: 34.2% M.p. 225°-228° C. (decomp.).
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
61.3 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
130 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:5])(=[O:4])[CH:2]=O.[Na+].C([O-])=O.[NH4+:10].[C:11]1([OH:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>O>[CH:13]1[C:14]([CH:2]([NH2:10])[C:1]([OH:5])=[O:4])=[CH:15][CH:16]=[C:11]([OH:17])[CH:12]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
36.9 g
Type
reactant
Smiles
C(C=O)(=O)[O-].[Na+]
Name
Quantity
61.3 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
60 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
130 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1C(C(=O)O)N)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 34.2%
YIELD: CALCULATEDPERCENTYIELD 28.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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